Etimicin sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

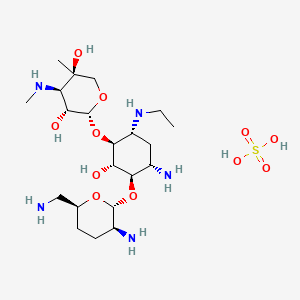

Structure

3D Structure of Parent

Properties

CAS No. |

362045-44-1 |

|---|---|

Molecular Formula |

C21H45N5O11S |

Molecular Weight |

575.7 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |

InChI Key |

OEBISAUVQBGQKC-ZIZSAZPJSA-N |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Etimicin Sulfate: A Fourth-Generation Aminoglycoside Antibiotic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[2][3] Developed to provide a potent therapeutic option with a potentially improved safety profile, etimicin has garnered attention for its efficacy in treating a variety of severe bacterial infections.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its core scientific attributes, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its evaluation.

Chemical Structure and Properties

Etimicin is a semi-synthetic derivative of gentamicin C1a, characterized by the addition of an ethyl group. This structural modification is believed to contribute to its altered activity and toxicity profile compared to its parent compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C21H45N5O11S |

| Molecular Weight | 575.7 g/mol |

| Appearance | A white or almost white powder |

| Solubility | Freely soluble in water, practically insoluble in ethanol, acetone, and ether. |

Mechanism of Action

Similar to other aminoglycosides, this compound's primary mechanism of action involves the inhibition of bacterial protein synthesis. This process is critical for bacterial viability and proliferation.

The key steps in etimicin's mechanism of action are as follows:

-

Cellular Uptake: Etimicin, a polar molecule, crosses the outer membrane of Gram-negative bacteria through a self-promoted uptake process that involves the disruption of magnesium bridges between lipopolysaccharide molecules.

-

Ribosomal Binding: Once inside the bacterial cell, etimicin binds to the 30S ribosomal subunit. This binding occurs at the A-site on the 16S rRNA.

-

Inhibition of Protein Synthesis: The binding of etimicin to the 30S subunit interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

-

Bactericidal Effect: The accumulation of aberrant proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.

Mechanism of action of this compound.

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Activity of this compound and Comparator Aminoglycosides against Clinical Isolates

| Organism (Number of Isolates) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Escherichia coli | Etimicin | 2 | 8 |

| Amikacin | 4 | 16 | |

| Gentamicin | 2 | >16 | |

| Klebsiella pneumoniae | Etimicin | 2 | 2 |

| Amikacin | 2 | 8 | |

| Gentamicin | 2 | 16 | |

| Proteus mirabilis | Etimicin | 8 | 8 |

| Amikacin | 8 | 16 | |

| Gentamicin | >16 | >16 | |

| Pseudomonas aeruginosa | Etimicin | 16 | 16 |

| Amikacin | >16 | >16 | |

| Gentamicin | >16 | >16 | |

| Acinetobacter baumannii | Etimicin | 16 | 16 |

| Amikacin | >16 | >16 | |

| Gentamicin | >16 | >16 | |

| Staphylococcus aureus | Etimicin | 2 | 2 |

| Amikacin | 8 | 16 | |

| Gentamicin | 4 | >16 |

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound are crucial for determining appropriate dosing regimens to maximize efficacy and minimize toxicity.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value (Mean ± SD) |

| Maximum Serum Concentration (Cmax) | 21 ± 5 mg/L |

| Time to Maximum Concentration (Tmax) | ~1 hour |

| Elimination Half-life (t1/2) | 1.9 ± 0.4 hours |

| Area Under the Curve (AUC) | 38 ± 7 mg·h/L |

| Volume of Distribution (Vd) | Not explicitly found in searches |

| Clearance (CL) | Not explicitly found in searches |

Note: Data from a study involving a 200 mg dose.

Pharmacodynamics

The bactericidal activity of aminoglycosides, including etimicin, is concentration-dependent. The key pharmacodynamic indices that correlate with their efficacy are the peak concentration to minimum inhibitory concentration ratio (Cmax/MIC) and the area under the curve to MIC ratio (AUC/MIC). For aminoglycosides, a Cmax/MIC ratio of ≥ 8-10 is generally associated with optimal clinical outcomes.

Clinical Efficacy

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of various bacterial infections.

Table 4: Clinical Efficacy of this compound in Different Infections

| Infection Type | Comparator | Overall Efficacy Rate (Etimicin) | Bacterial Clearance Rate (Etimicin) | Reference |

| Respiratory Tract, Urinary Tract, Skin and Soft Tissue Infections | Netilmicin | 85.3% | 87.5% | |

| Lower Respiratory Tract Infection | Netilmicin | 83.3% (cured + evident improved) | 82.7% |

Resistance Mechanisms

Bacterial resistance to aminoglycosides, including etimicin, can occur through several mechanisms:

-

Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.

-

Target Site Alteration: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of the aminoglycoside to its target.

-

Reduced Permeability: Alterations in the bacterial cell wall can decrease the uptake of the antibiotic.

-

Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow for MIC determination.

Time-Kill Curve Assay

This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.

Protocol: Time-Kill Curve Assay

-

Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, standardized to a specific CFU/mL.

-

Antibiotic Exposure: Add this compound at various concentrations (e.g., 1x, 4x, 8x, and 16x MIC) to flasks containing the bacterial suspension. Include a growth control flask without the antibiotic.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

Protocol: Post-Antibiotic Effect Determination

-

Antibiotic Exposure: Expose a bacterial culture in the logarithmic growth phase to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated without the antibiotic.

-

Antibiotic Removal: Remove the antibiotic from the test culture by dilution (e.g., 1:1000) or by centrifugation and resuspension in fresh, pre-warmed broth. The control culture is treated similarly.

-

Monitoring Regrowth: Incubate both the test and control cultures and determine the viable bacterial count (CFU/mL) at regular intervals.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the test culture to increase by 1 log10 above the count immediately after antibiotic removal, and C is the corresponding time for the control culture.

Toxicity Profile and Signaling Pathways

A key characteristic of etimicin is its reported lower nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin and amikacin. The underlying mechanisms are thought to be related to reduced accumulation in the kidneys and inner ear, and consequently, less damage to mitochondria.

Aminoglycoside-induced toxicity is linked to the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways within renal and cochlear cells.

Signaling pathway of aminoglycoside-induced ototoxicity.

Conclusion

This compound is a potent fourth-generation aminoglycoside with a broad spectrum of antibacterial activity. Its favorable pharmacokinetic and pharmacodynamic profile, coupled with a potentially lower risk of nephrotoxicity and ototoxicity, makes it a valuable therapeutic option for the treatment of severe bacterial infections. Further research and clinical studies will continue to delineate its role in the management of infectious diseases, particularly in the era of increasing antimicrobial resistance.

References

- 1. Frontiers | Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides [frontiersin.org]

- 2. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of etimicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic Pharmacodynamics [rxrama.com]

- 4. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Systematic Review of Single-Dose Aminoglycoside Therapy for Urinary Tract Infection: Is It Time To Resurrect an Old Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Etimicin Sulfate: A Pharmacokinetic and Pharmacodynamic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[2] Developed in China, etimicin is noted for its high efficacy and a potentially favorable safety profile, particularly concerning nephrotoxicity and ototoxicity, which are common adverse effects associated with this class of antibiotics.[1][2] This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various non-clinical models. The information presented herein is intended to support further research and development of this promising antimicrobial agent.

Mechanism of Action

Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of non-functional or toxic proteins, resulting in a bactericidal effect. Etimicin's bactericidal activity is concentration-dependent, meaning higher concentrations lead to a more rapid and extensive killing of bacteria. A key pharmacodynamic characteristic of aminoglycosides, including etimicin, is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[3] This effect allows for less frequent dosing intervals.

Pharmacokinetics

Data Presentation: Pharmacokinetics

The following table summarizes tissue distribution data for this compound in rats following single and multiple intraperitoneal (i.p.) doses, in comparison with gentamicin (GM) and amikacin (AMK). These data highlight etimicin's lower accumulation in the kidney and inner ear, the primary sites of aminoglycoside toxicity.

Table 1: Tissue Concentrations (µg/g) of Etimicin, Gentamicin, and Amikacin in Rats 24 Hours Post-Dose

| Tissue | Treatment Group | Single Dose (Day 2) | Multiple Doses (Day 8) |

| Kidney | GM (70 mg/kg) | 150.3 ± 25.4 | 450.6 ± 75.1 |

| ETM (70 mg/kg) | 80.2 ± 15.8 | 210.4 ± 40.2 | |

| AMK-L (70 mg/kg) | 95.7 ± 18.9 | 280.1 ± 55.3 | |

| AMK-H (210 mg/kg) | 250.1 ± 48.7 | 780.5 ± 140.9 | |

| Inner Ear | GM (70 mg/kg) | 2.1 ± 0.4 | 8.5 ± 1.6 |

| ETM (70 mg/kg) | 1.0 ± 0.2 | 3.9 ± 0.8 | |

| AMK-L (70 mg/kg) | 1.3 ± 0.3 | 5.2 ± 1.1 | |

| AMK-H (210 mg/kg) | 3.5 ± 0.7 | 15.8 ± 3.2 | |

| Plasma (µg/mL) | GM (70 mg/kg) | 0.3 ± 0.05 | 0.9 ± 0.15 |

| ETM (70 mg/kg) | 0.15 ± 0.03 | 0.4 ± 0.08 | |

| AMK-L (70 mg/kg) | 0.2 ± 0.04 | 0.6 ± 0.1 | |

| AMK-H (210 mg/kg) | 0.5 ± 0.1 | 1.8 ± 0.3 |

Data are presented as mean ± SEM (n=6). ETM: Etimicin; GM: Gentamicin; AMK-L: Amikacin-Low Dose; AMK-H: Amikacin-High Dose.

Experimental Protocols: Pharmacokinetics

A typical preclinical pharmacokinetic study in rats involves the following steps:

1. Animal Model:

-

Species: Sprague-Dawley rats.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least one week before the experiment.

2. Dosing and Administration:

-

Formulation: this compound is dissolved in sterile saline.

-

Dose Groups: At least three dose levels are typically used to assess dose-linearity.

-

Routes of Administration: Intravenous (i.v.) bolus for determining fundamental PK parameters and oral (p.o.) gavage or intraperitoneal (i.p.) injection to assess absorption and bioavailability.

3. Sample Collection:

-

Blood Sampling: Serial blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Tissue Collection: For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., kidneys, liver, lungs, inner ear) are harvested, weighed, and stored at -80°C.

4. Bioanalytical Method:

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile. Tissue samples are first homogenized in a suitable buffer before extraction.

-

Quantification: Etimicin concentrations are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

-

Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure.

-

t1/2 (Half-life): Time for the plasma concentration to decrease by half.

-

CL (Clearance): Volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): Apparent volume into which the drug distributes.

-

Pharmacodynamics

Pharmacodynamic studies evaluate the relationship between drug concentration and its pharmacological effect, in this case, antibacterial activity.

Data Presentation: In Vitro Pharmacodynamics

The following tables summarize the in vitro activity of this compound against a panel of clinical isolates, as indicated by the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the isolates.

Table 2: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) of Etimicin and Other Aminoglycosides Against Gram-Negative Bacteria

| Organism (n) | Etimicin (ETM) | Gentamicin (GM) | Amikacin (AMK) |

| E. coli (130) | 1.5 / 6.25 | 2.5 / 25 | 5.0 / 50 |

| K. pneumoniae (90) | 1.25 / 5.0 | 2.5 / 25 | 5.0 / 50 |

| E. cloacae (60) | 1.25 / 5.0 | 2.5 / 25 | 5.0 / 50 |

| P. mirabilis (50) | 1.25 / 5.0 | 2.5 / 25 | 5.0 / 50 |

| P. aeruginosa (100) | 2.5 / 25 | 5.0 / 50 | 10 / >50 |

Table 3: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) of Etimicin and Other Aminoglycosides Against Gram-Positive Bacteria

| Organism (n) | Etimicin (ETM) | Gentamicin (GM) | Amikacin (AMK) |

| S. aureus (100) | 1.25 / 5.0 | 0.75 / 12.5 | 5.0 / 25 |

Experimental Protocols: Pharmacodynamics

1. In Vitro Susceptibility Testing (MIC/MBC):

-

Method: Broth microdilution is the standard method.

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

The plate is incubated at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

2. Time-Kill Curve Analysis:

-

Purpose: To assess the rate and extent of bactericidal activity over time.

-

Procedure:

-

A standardized bacterial inoculum is added to flasks containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).

-

The flasks are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).

-

The results are plotted as log10 CFU/mL versus time.

-

3. In Vivo Efficacy (Neutropenic Thigh Infection Model):

-

Model: This is a standard model to evaluate the in vivo efficacy of antibiotics.

-

Procedure:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A defined inoculum of a bacterial pathogen (e.g., P. aeruginosa or S. aureus) is injected into the thigh muscle of the neutropenic mice.

-

Treatment: this compound is administered at various doses and dosing schedules, typically starting 2 hours post-infection.

-

Assessment: At 24 hours post-treatment, mice are euthanized, the thigh muscles are excised, homogenized, and the number of CFU per gram of tissue is determined by plating serial dilutions.

-

Endpoints: Efficacy is assessed by the reduction in bacterial load compared to untreated controls. Key parameters include the dose required to achieve a static effect (no change in bacterial count from the start of treatment) or a 1- or 2-log10 reduction in CFU.

-

Mechanism of Reduced Toxicity

A key feature of etimicin is its reported lower incidence of nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin. Preclinical studies suggest this is due to reduced accumulation of etimicin in the target organs (kidney and inner ear) and, at a subcellular level, lower accumulation within the mitochondria of renal tubular and cochlear hair cells. The accumulation of aminoglycosides in mitochondria is believed to disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and triggering apoptotic pathways. By accumulating to a lesser extent in these organelles, etimicin appears to cause less mitochondrial damage and subsequent cell death.

Conclusion

This compound is a potent, broad-spectrum aminoglycoside with promising preclinical data. Its in vitro activity is comparable or superior to other aminoglycosides against a range of clinically relevant pathogens. Importantly, preclinical models in rats suggest a favorable safety profile, with significantly lower accumulation in the kidneys and inner ear, which is hypothesized to be due to reduced uptake into the mitochondria of cells in these tissues. This potentially translates to a lower risk of nephrotoxicity and ototoxicity. While further studies are needed to fully elucidate its pharmacokinetic profile across multiple species and to establish definitive in vivo efficacy against a wider range of pathogens, the existing preclinical data support the continued investigation of this compound as a valuable therapeutic option for the treatment of serious bacterial infections.

References

- 1. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]

- 2. Sub-acute toxicity study of a new aminoglycoside etimicin sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Etimicin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic derived from gentamicin C1a.[1] It exhibits a broad spectrum of antibacterial activity against a wide array of Gram-positive and Gram-negative pathogens, including strains resistant to other aminoglycosides.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its activity through quantitative data, experimental protocols for susceptibility testing, and visual representations of its activity and testing workflows. Etimicin's mechanism of action is similar to other aminoglycosides; it binds to the 30S subunit of the bacterial ribosome, interfering with protein synthesis and ultimately leading to bacterial cell death.[1]

Data Presentation: In Vitro Antibacterial Activity of this compound

The in vitro potency of this compound has been evaluated against a variety of clinically relevant bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values indicate the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative In Vitro Activity of Etimicin and Other Aminoglycosides Against Gram-Negative Bacteria

| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Etimicin | 85 | 0.5 | 1.0 |

| Amikacin | 85 | 2.0 | 4.0 | |

| Gentamicin | 85 | 1.0 | 2.0 | |

| Tobramycin | 85 | 1.0 | 2.0 | |

| Netilmicin | 85 | 0.5 | 1.0 | |

| Klebsiella pneumoniae | Etimicin | 78 | 0.5 | 1.0 |

| Amikacin | 78 | 2.0 | 4.0 | |

| Gentamicin | 78 | 1.0 | 2.0 | |

| Tobramycin | 78 | 1.0 | 2.0 | |

| Netilmicin | 78 | 0.5 | 1.0 | |

| Pseudomonas aeruginosa | Etimicin | 65 | 2.0 | 4.0 |

| Amikacin | 65 | 4.0 | 8.0 | |

| Gentamicin | 65 | 2.0 | 4.0 | |

| Tobramycin | 65 | 1.0 | 2.0 | |

| Netilmicin | 65 | 2.0 | 4.0 | |

| Enterobacter spp. | Etimicin | 28 | 1.0 | 2.0 |

| Amikacin | 28 | 2.0 | 4.0 | |

| Gentamicin | 28 | 1.0 | 2.0 | |

| Tobramycin | 28 | 1.0 | 2.0 | |

| Netilmicin | 28 | 1.0 | 2.0 |

Data sourced from a comparative study on the antibacterial activity of this compound.

Table 2: In Vitro Activity of Etimicin Against Gram-Positive Bacteria

| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | Etimicin | 23 | 0.5 | 1.0 |

| Amikacin | 23 | 2.0 | 4.0 | |

| Gentamicin | 23 | 0.5 | 1.0 | |

| Tobramycin | 23 | 0.5 | 1.0 | |

| Netilmicin | 23 | 0.25 | 0.5 |

Data sourced from a comparative study on the antibacterial activity of this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The following are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the MIC of this compound against a panel of bacterial isolates in a liquid growth medium.

a. Materials:

-

This compound reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

b. Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL) in the wells of the microtiter plate. Each well should contain 100 µL of the diluted antibiotic solution.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

a. Materials:

-

This compound reference standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Inoculator (e.g., multipoint replicator)

b. Protocol:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of this compound solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each antibiotic solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of this compound.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation and Incubation:

-

Using a multipoint replicator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or more than one tiny colony.

-

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bactericidal activity of this compound over time.

a. Materials:

-

This compound

-

Appropriate broth medium (e.g., CAMHB)

-

Bacterial isolate

-

Incubator with shaking capabilities

-

Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

b. Protocol:

-

Preparation:

-

Prepare flasks containing broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.

-

Prepare a logarithmic-phase bacterial culture.

-

-

Inoculation and Sampling:

-

Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubate the flasks at 35°C ± 2°C with continuous shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Count:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

Mandatory Visualizations

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Antibacterial Spectrum of this compound.

References

Etimicin Sulfate: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin sulfate is a novel, fourth-generation semisynthetic aminoglycoside antibiotic with potent, broad-spectrum bactericidal activity against a range of clinically significant pathogens.[1] This technical guide provides an in-depth analysis of the biological activity of this compound against gram-positive bacteria, offering valuable insights for researchers, scientists, and drug development professionals. The document details its mechanism of action, quantitative efficacy data, comprehensive experimental protocols, and key advantages over other aminoglycosides.

Mechanism of Action

Similar to other aminoglycoside antibiotics, this compound exerts its bactericidal effect by primarily inhibiting protein synthesis in susceptible bacteria.[2] The mechanism involves a series of steps that ultimately lead to bacterial cell death.

Initially, this compound traverses the bacterial cell wall and cytoplasmic membrane. This transport is an active process linked to the electron transport chain.[3] Once inside the cytoplasm, this compound irreversibly binds to the 30S ribosomal subunit.[2][4] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template. The resulting production of nonfunctional or aberrant proteins disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.

Mechanism of action of this compound.

Quantitative Data on Biological Activity

The in vitro activity of this compound has been evaluated against a variety of gram-positive bacteria, demonstrating potent efficacy, often superior to other commonly used aminoglycosides.

Table 1: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Staphylococcus aureus

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | 0.5 | 1.0 |

| Amikacin | 1.0 | 4.0 |

| Gentamicin | 0.5 | 2.0 |

Data sourced from a comparative study on clinical isolates.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Species | MBC Range (mg/L) |

| Gram-Positive Isolates | 0.25 - 2.0 |

This data indicates the potent bactericidal effect of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

-

Stock solution of this compound

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

b. Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate. The typical final concentration range to be tested is prepared in the wells.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension. A growth control well (bacteria without antibiotic) must be included.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Following incubation, determine the MIC by visually inspecting for turbidity or by using a microplate reader. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) or other suitable agar plates

-

Sterile loops or micropipette

-

Incubator (35°C ± 2°C)

b. Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth.

-

Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.

-

Spot-inoculate the aliquots onto separate, labeled sections of a TSA plate.

-

Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar).

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

a. Materials:

-

Flasks or tubes with CAMHB

-

Standardized bacterial inoculum

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile saline for dilutions

-

TSA plates

-

Incubator and shaking water bath (35°C ± 2°C)

b. Procedure:

-

Prepare flasks with CAMHB containing the desired concentrations of this compound and a control flask without the antibiotic.

-

Inoculate each flask with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

-

Incubate the flasks in a shaking water bath at 35°C ± 2°C.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto TSA plates and incubate for 18-24 hours.

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Advantages of this compound

This compound presents several key advantages over other aminoglycosides in the treatment of gram-positive bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of netilmicin, gentamicin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Initial exploratory studies on etimicin sulfate efficacy

An In-depth Technical Guide on the Core of Initial Exploratory Studies on Etimicin Sulfate Efficacy

Abstract

This compound, a fourth-generation semisynthetic aminoglycoside antibiotic derived from gentamicin, has demonstrated significant potential in the treatment of severe bacterial infections.[1][2] Developed in China, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][3] This technical guide provides a comprehensive overview of the initial exploratory studies on the efficacy of this compound, consolidating data from in vitro, in vivo, and clinical investigations. It details the experimental protocols employed in these seminal studies, presents quantitative data in a structured format, and visualizes key pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[4] Like other aminoglycosides, it binds to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting accumulation of nonfunctional or toxic proteins disrupts essential cellular processes, ultimately leading to bacterial cell death. A secondary mechanism involves compromising the integrity of the bacterial cell membrane.

Caption: Mechanism of action of this compound.

In Vitro Efficacy

Initial in vitro studies were crucial in establishing the antibacterial spectrum and potency of this compound. These studies typically involved determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial isolates.

Quantitative Data: MIC & MBC

The in vitro activity of etimicin has been consistently shown to be potent against a wide range of pathogens. Notably, its MIC and MBC values are often lower compared to other aminoglycosides, and it retains activity against many resistant strains.

| Pathogen | Etimicin MIC₅₀ (µg/mL) | Etimicin MIC₉₀ (µg/mL) | Comparator MIC₅₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference |

| E. coli | 1.25 | 2.5 | GM: 0.75, AMK: 2.5 | GM: >128, AMK: >128 | |

| K. pneumoniae | 0.75 | 1.25 | GM: >128, AMK: 128 | GM: >128, AMK: >128 | |

| P. aeruginosa | 2.5 | 5 | GM: 5, AMK: 10 | GM: >128, AMK: >128 | |

| S. aureus | 1.25 | 1.25 | GM: 0.75, AMK: 2.5 | GM: 2.5, AMK: 5 | |

| E. cloacae | 1.25 | 2.5 | GM: 1.25, AMK: 5 | GM: >128, AMK: >128 | |

| P. mirabilis | 1.25 | 2.5 | GM: 2.5, AMK: 5 | GM: >128, AMK: >128 |

GM: Gentamicin, AMK: Amikacin

One study highlighted that the Minimum Bactericidal Concentration (MBC) for etimicin ranged from 0.25 to 2 mg/L, demonstrating a potent bactericidal effect.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight incubation.

-

Bacterial Isolate Preparation: Clinically isolated bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) to obtain pure colonies. A standardized inoculum (typically 0.5 McFarland) is prepared in a broth medium.

-

Antibiotic Dilution: A series of twofold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Curve Assays: These assays are performed to assess the rate of bactericidal activity of an antibiotic over time.

-

Preparation: Standardized bacterial inocula are prepared as for MIC testing.

-

Exposure: The bacterial suspension is added to flasks containing broth with this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.

-

Quantification: The withdrawn samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Caption: Experimental workflow for MIC determination.

Clinical Efficacy

Following promising in vitro results, the efficacy and safety of this compound were evaluated in clinical trials for various infections.

Quantitative Data: Clinical Trials

Clinical studies have demonstrated high efficacy rates for this compound, often comparable or superior to other aminoglycosides like netilmicin and amikacin.

Efficacy in Lower Respiratory Tract Infections (LRTI)

| Study Group | No. of Patients | Dosage | Duration | Overall Efficacy Rate | Bacterial Eradication Rate | Reference |

| Etimicin | 30 | 300mg IV qd | 7.5 ± 2.3 days | 83.3% | 82.7% | |

| Etimicin | 34 | 100mg IV q12h | 7-10 days | 85.3% | 87.5% | |

| Netilmicin | 31 | 100mg IV q12h | 7-10 days | 83.9% | 89.7% |

Efficacy in Septic Shock (Combination Therapy)

| Study Group | Treatment | No. of Patients | Total Effective Rate | Reference |

| Research Group | Etimicin + Cefotaxime | 51 | 90.20% | |

| Control Group | Cefotaxime alone | 44 | 72.73% |

Safety and Tolerability

The incidence of adverse reactions with this compound has been reported to be low in clinical trials.

| Study Group | No. of Patients (Safety) | Incidence of Adverse Reactions | Types of Reactions | Reference |

| Etimicin | 35 | 8.6% (3/35) | Not specified | |

| Netilmicin | 32 | 9.4% (3/32) | Not specified | |

| Etimicin + Cefotaxime | 51 | 15.69% (8/51) | Dizziness, skin rashes (mild) | |

| Cefotaxime | 44 | 9.09% (4/44) | Dizziness, skin rashes (mild) |

Studies in animal models and observations in clinical use suggest that etimicin has a lower potential for nephrotoxicity and ototoxicity compared to older aminoglycosides like gentamicin.

Experimental Protocols

Randomized Controlled Trial (RCT) for Bacterial Infections: A typical protocol for a comparative clinical trial is as follows:

-

Patient Selection: Hospitalized patients with a confirmed diagnosis of a bacterial infection (e.g., respiratory tract, urinary tract, or skin and soft tissue infection) are screened for eligibility based on inclusion and exclusion criteria.

-

Randomization: Eligible patients are randomly assigned to receive either this compound or a comparator antibiotic (e.g., netilmicin).

-

Treatment Administration: The assigned antibiotic is administered intravenously at a specified dose and interval (e.g., etimicin 100 mg every 12 hours) for a predetermined duration (e.g., 7-10 days).

-

Efficacy Assessment: Clinical efficacy is evaluated at the end of treatment based on the resolution of signs and symptoms of infection. Bacteriological response is assessed by follow-up cultures to confirm the eradication of the causative pathogen.

-

Safety Monitoring: Patients are monitored throughout the study for the occurrence of any adverse events, with laboratory tests (e.g., renal function tests) performed at baseline and at the end of treatment.

-

Data Analysis: The efficacy and safety data from the two treatment groups are statistically compared to determine if there are any significant differences.

Caption: Generalized workflow of a randomized clinical trial.

Conclusion

The initial exploratory studies on this compound have consistently demonstrated its high efficacy and favorable safety profile. Its potent in vitro activity against a broad spectrum of bacteria, including resistant strains, translates into high clinical and bacteriological success rates in the treatment of various infections. The lower incidence of adverse effects, particularly nephrotoxicity and ototoxicity, compared to earlier aminoglycosides, positions this compound as a valuable therapeutic option in the management of severe bacterial infections. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies, will continue to refine its clinical application and solidify its role in the antibiotic armamentarium.

References

- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sub-acute toxicity study of a new aminoglycoside etimicin sulphate in swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Etimicin sulfate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed in China, it is a derivative of gentamicin C1a and is noted for its high efficacy, including against strains resistant to other aminoglycosides, and a potentially favorable safety profile with reduced nephrotoxicity and ototoxicity compared to older aminoglycosides.[3][4] This guide provides an in-depth overview of the chemical properties, mechanism of action, experimental protocols, and key data related to this compound for the scientific community.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 362045-44-1 |

| Molecular Formula | C₂₁H₄₅N₅O₁₁S |

| Molecular Weight | 575.7 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

| InChI | InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |

| InChIKey | OEBISAUVQBGQKC-ZIZSAZPJSA-N |

| SMILES | CCN[C@@H]1C--INVALID-LINK--(C)O)NC)O)O)O[C@@H]3--INVALID-LINK--CN)N">C@@HN.OS(=O)(=O)O |

| PubChem CID | 72710734 |

| Synonyms | Etimicin Sulphate, Etimycin Sulfate |

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by primarily targeting bacterial protein synthesis. The core mechanism involves the binding of the drug to the 30S subunit of the bacterial ribosome. This interaction interferes with the initiation complex of peptide formation, leading to the misreading of mRNA and the production of nonfunctional or toxic proteins. The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death.

Figure 1: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically significant pathogens. Its efficacy has been evaluated using standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A summary of MIC₅₀ and MIC₉₀ values for this compound against various bacterial isolates is presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Isolates

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | - | 0.5 | 8 |

| Klebsiella pneumoniae | - | 0.25 | 2 |

| Pseudomonas aeruginosa | - | 1 | 16 |

| Acinetobacter baumannii | - | 0.5 | 16 |

| Proteus mirabilis | - | 0.5 | 8 |

| Staphylococcus aureus | - | 0.25 | 2 |

| Data compiled from available literature. Specific values may vary between studies. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5]

4.1.1. Materials

-

This compound reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline or broth for dilutions

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

4.1.2. Procedure

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 mg/L.

-

Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 mg/L. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64 to 0.06 mg/L).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantification of Etimicin in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of Etimicin in biological matrices such as serum or urine.

4.2.1. Materials and Equipment

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase analytical column

-

This compound reference standard

-

Internal standard (IS), e.g., a deuterated analog

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Deionized water

-

Biological matrix (serum, urine)

-

Centrifuge

4.2.2. Sample Preparation (Protein Precipitation for Serum)

-

To 50 µL of serum sample, add 50 µL of the internal standard working solution.

-

Add 400 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at room temperature.

-

Transfer the supernatant to a clean tube and dilute as necessary with the mobile phase before injection into the LC-MS/MS system.

4.2.3. Chromatographic and Mass Spectrometric Conditions

-

Column: Waters XTerra MS C18 (2.1 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solution (e.g., water with formic acid or ammonia) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Etimicin and the internal standard.

Pharmacokinetics and Toxicity

Pharmacokinetics

A phase I clinical study in healthy Chinese volunteers provided initial pharmacokinetic data for this compound. The pharmacokinetic parameters following intravenous administration are summarized in Table 3.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value (Mean ± SD) |

| Cmax (mg/L) | Varies with dose |

| AUC₀₋₂₄ (mg·h/L) | Varies with dose |

| t₁/₂ (h) | ~2-3 hours |

| CL (L/h) | - |

| Vd (L) | - |

| Data are generalized from a single Phase I study and may vary. |

Toxicity Profile and Associated Signaling Pathways

The primary dose-limiting toxicities of aminoglycosides are ototoxicity and nephrotoxicity.

5.2.1. Ototoxicity Aminoglycoside-induced ototoxicity results from damage to the sensory hair cells of the inner ear. The proposed mechanism involves the entry of the drug into these cells, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic pathways.

Figure 2: Simplified signaling pathway of Etimicin-induced ototoxicity.

5.2.2. Nephrotoxicity Nephrotoxicity is characterized by the accumulation of this compound in the proximal tubule cells of the kidneys. This leads to cellular damage through mechanisms including lysosomal dysfunction, mitochondrial injury, and the induction of apoptosis.

Figure 3: Simplified cellular pathway of Etimicin-induced nephrotoxicity.

Studies in animal models suggest that this compound may have a lower potential for ototoxicity and nephrotoxicity compared to other aminoglycosides. Clinical trials have reported a low incidence of adverse reactions, which were generally mild and transient.

Conclusion

This compound is a potent, broad-spectrum aminoglycoside antibiotic with promising clinical utility. Its robust in vitro activity against a variety of bacterial pathogens, including some resistant strains, makes it a valuable therapeutic option. This technical guide provides a foundational overview of its chemical properties, mechanism of action, and key experimental methodologies to support further research and development in the scientific community. Continued investigation into its clinical efficacy and safety profile in diverse patient populations is warranted.

References

- 1. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Efficacy of this compound Combined with Cefotaxime Sodium in the Treatment of Patients with Septic Shock and Effect on Serum Inflammatory Factor Levels and Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and pharmacokinetic/pharmacodynamic profiles underlying the low nephrotoxicity and ototoxicity of etimicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Methodological & Application

Application Note and Protocol for LC-MS/MS Quantification of Etimicin Sulfate in Human Serum

This document provides a detailed protocol for the quantification of etimicin sulfate in human serum using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.

Introduction

Etimicin is a fourth-generation aminoglycoside antibiotic with potent activity against both Gram-negative and Gram-positive bacteria.[1] It is a semi-synthetic derivative of gentamicin C1a.[2] Accurate and reliable quantification of etimicin in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use.[1] The LC-MS/MS method described herein offers high sensitivity, selectivity, and a wide dynamic range for the determination of etimicin in human serum.[3]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 90.7%)[3]

-

Carbamazepine-D10 (Internal Standard, IS) (purity ≥ 99%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (HPLC grade)

-

Ammonia solution (AR grade)

-

Sodium hydroxide (AR grade)

-

Ultrapure water

-

Blank human serum

Instrumentation

-

Liquid Chromatograph: A system capable of delivering a stable flow rate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode. A Sciex Qtrap 5500 was used in the cited study.

-

Analytical Column: Waters XTerra MS C18 column (2.1 × 150 mm, 3.5 μm) or equivalent.

Preparation of Solutions

-

Mobile Phase A: Mix water, ammonia solution, and acetic acid in a ratio of 96:3.6:0.2 (v/v/v).

-

Mobile Phase B: Methanol.

-

Etimicin Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbamazepine-D10 in methanol.

-

Working Solutions: Prepare working solutions of etimicin and the IS by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water. The IS working solution for serum was prepared at a concentration of 100 ng/mL.

Sample Preparation

The protein precipitation method is used for serum sample preparation.

-

To 50 μL of serum sample in a microcentrifuge tube, add 50 μL of the IS working solution (100 ng/mL).

-

Add 400 μL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 17,000 × g for 10 minutes at room temperature.

-

Transfer 200 μL of the supernatant to a new tube.

-

Add 200 μL of Mobile Phase A.

-

Dilute this solution five-fold with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B before injection into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | Waters XTerra MS C18 (2.1 × 150 mm, 3.5 μm) |

| Column Temperature | 40°C |

| Mobile Phase | Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 10 μL |

| Autosampler Temperature | 10°C |

| Run Time | 5 minutes |

Mass Spectrometric Conditions:

The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).

| Parameter | Etimicin | Internal Standard (Carbamazepine-D10) |

| Parent Ion (m/z) | 478.280 | 247.100 |

| Product Ion (m/z) | 191.110 | 204.197 |

| Declustering Potential (DP) | 180 V | 100 V |

| Entrance Potential (EP) | 8 V | 8 V |

| Collision Energy (CE) | 36 V | 29 V |

| Collision Cell Exit Potential (CXP) | 14 V | 14 V |

| Dwell Time | 150 ms | 150 ms |

Ion Source Parameters:

| Parameter | Value |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 55 psi |

| Temperature | 550°C |

Data Presentation

The developed method was validated according to the guidelines of the US Food and Drug Administration (FDA) and other regulatory agencies. The following tables summarize the quantitative performance of the method.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Etimicin | 50.0 - 20,000 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%RE) |

| LLOQ | 50.0 | ≤ 20% | ≤ 20% | ± 20% |

| LQC | 150 | ≤ 15% | ≤ 15% | ± 15% |

| MQC | 1,500 | ≤ 15% | ≤ 15% | ± 15% |

| HQC | 15,000 | ≤ 15% | ≤ 15% | ± 15% |

| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RSD: Relative Standard Deviation; %RE: Relative Error. |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery | Matrix Effect |

| Etimicin | High | Minimal |

Experimental Workflow Visualization

The following diagram illustrates the major steps in the LC-MS/MS workflow for the quantification of etimicin in human serum.

Caption: Experimental workflow for etimicin quantification in serum.

Conclusion

The described LC-MS/MS method is simple, rapid, and reliable for the quantification of etimicin in human serum. The method has been thoroughly validated and is suitable for use in clinical pharmacokinetic studies and for therapeutic drug monitoring, which can aid in optimizing dosing regimens and minimizing toxicity.

References

- 1. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure characterization of related impurities in this compound by LC/ESI-MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]

Application Notes and Protocols: Time-Kill Curve Assay for Etimicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etimicin sulfate is a fourth-generation, semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is particularly noted for its efficacy against severe infections, including those of the respiratory and urinary tracts.[1] The mechanism of action of this compound, like other aminoglycosides, involves the inhibition of bacterial protein synthesis.[1] It achieves this by binding to the 30S ribosomal subunit, which interferes with the initiation complex and leads to misreading of mRNA, ultimately resulting in bacterial cell death.[1]

The time-kill curve assay is a critical in vitro pharmacodynamic method used to assess the antimicrobial activity of a compound over time. This assay provides valuable data on the rate and extent of bacterial killing, helping to classify an agent as bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibition of growth).[2] Such data is instrumental in the preclinical development of new antibiotics and for optimizing dosing regimens.

These application notes provide a detailed protocol for performing a time-kill curve assay to evaluate the efficacy of this compound against relevant bacterial pathogens.

Data Presentation

Prior to initiating a time-kill curve assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organisms must be determined. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following table summarizes representative MIC ranges for this compound against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges for this compound

| Bacterial Strain | MIC Range (mg/L) |

| Staphylococcus aureus | 0.064 - >128 |

| Pseudomonas aeruginosa | 0.125 - >128 |

| Escherichia coli | 0.5 - >128 |

| Klebsiella pneumoniae | 0.25 - >128 |

Note: MIC values can vary significantly between different isolates of the same bacterial species. It is essential to determine the MIC for the specific strain being used in the time-kill assay.

The results of a time-kill assay are typically presented as a plot of log10 CFU/mL versus time. The following table provides an example of how quantitative data from a time-kill experiment with this compound against Staphylococcus aureus could be structured.

Table 2: Example Data from a Time-Kill Curve Assay of this compound against Staphylococcus aureus

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.72 |

| 2 | 6.85 | 6.10 | 5.25 | 4.80 | 4.15 |

| 4 | 7.90 | 6.50 | 4.80 | 3.90 | 3.10 |

| 8 | 8.95 | 7.20 | 4.10 | 2.95 | <2.00 |

| 12 | 9.10 | 7.85 | 3.50 | <2.00 | <2.00 |

| 24 | 9.25 | 8.50 | 2.80 | <2.00 | <2.00 |

Note: <2.00 indicates the lower limit of detection for the colony counting method.

Experimental Protocols

This section details the necessary steps for conducting a time-kill curve assay with this compound, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Preliminary Step: MIC Determination

Objective: To determine the minimum inhibitory concentration of this compound against the chosen bacterial strain(s).

Materials:

-

This compound stock solution of known concentration

-

Test bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies. Inoculate the colonies into a tube containing 5 mL of CAMHB. Incubate at 35 ± 2°C until the culture reaches the logarithmic phase of growth, appearing visually turbid or equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Adjust the bacterial suspension with sterile CAMHB or saline to match the 0.5 McFarland standard.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the test organism.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Include a growth control (no antibiotic) and a sterility control (no bacteria).

Time-Kill Curve Assay

Objective: To evaluate the bactericidal or bacteriostatic activity of this compound over a 24-hour period.

Materials:

-

This compound stock solution

-

Test bacterial strain with a predetermined MIC

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture tubes or flasks

-

Sterile phosphate-buffered saline (PBS) or saline for dilutions

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

-

Incubator (35 ± 2°C), preferably with shaking capabilities

-

Colony counter

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC determination protocol, adjusted to a 0.5 McFarland standard. Dilute this suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.

-

Preparation of Test Tubes: Prepare a series of sterile tubes or flasks containing CAMHB with this compound at concentrations corresponding to multiples and fractions of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.

-

Inoculation: Add the prepared bacterial inoculum to each tube to achieve the final desired starting density (approximately 5 x 10^5 CFU/mL). The time of inoculation is considered time zero (T=0).

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

-

Serial Dilutions: Perform serial 10-fold dilutions of the collected aliquots in sterile PBS or saline to obtain a countable number of colonies (typically 30-300 colonies per plate).

-

Plating: Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto agar plates.

-

Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are of sufficient size to be counted.

-

Colony Counting: Count the number of colonies on the plates and calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.

Data Analysis:

-

Calculate the CFU/mL for each sample using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

-

Transform the CFU/mL values to log10 CFU/mL.

-

Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

-

Determine the bactericidal activity, which is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Caption: Experimental workflow for the time-kill curve assay.

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Etimicin Sulfate in the Treatment of Respiratory Tract Infections in Animal Models

Introduction

Etimicin sulfate is a fourth-generation semisynthetic aminoglycoside antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] It functions by binding to the 30S ribosomal subunit of bacteria, disrupting protein synthesis and leading to cell death.[1] While clinical studies have demonstrated its efficacy and safety in treating lower respiratory tract infections in humans,[3] preclinical data from animal models are crucial for understanding its pharmacokinetics, pharmacodynamics, and optimal dosing regimens in the context of respiratory infections.[4]

Animal models are indispensable tools in the development of new antimicrobial agents, providing a bridge between in vitro studies and clinical trials. They allow for the evaluation of drug efficacy in a complex biological system, mimicking aspects of human disease. Commonly used models for bacterial pneumonia include mice, rats, and sometimes larger animals like rabbits or piglets, each with distinct advantages and limitations. The choice of model often depends on the specific pathogen and the research question being addressed.

This document provides a generalized protocol for evaluating the efficacy of this compound in a murine model of bacterial pneumonia, a commonly used and well-characterized system for antimicrobial testing.

In Vitro Susceptibility of Common Respiratory Pathogens

Prior to in vivo studies, determining the in vitro activity of this compound against relevant respiratory pathogens is essential. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values provide a baseline for its potential efficacy.

Table 1: Illustrative In Vitro Activity of this compound against Respiratory Pathogens

| Bacterial Species | Strain | MIC (mg/L) | MBC (mg/L) | Reference |

| Klebsiella pneumoniae | Clinical Isolates | 0.25 - 2 | 0.5 - 4 | (generalized) |

| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - 8 | 1 - 16 | (generalized) |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.5 - 4 | 1 - 8 | (generalized) |

| Acinetobacter baumannii | Clinical Isolates | 0.5 - 8 | 1 - 16 | (generalized) |

| Escherichia coli | Clinical Isolates | 0.125 - 1 | 0.25 - 2 | (generalized) |

Note: The values presented in this table are illustrative and based on generalized data for etimicin and other aminoglycosides. Actual MIC/MBC values will vary depending on the specific bacterial strain and testing methodology.

Experimental Protocols for Murine Pneumonia Model

The following protocols are generalized methodologies for establishing a respiratory tract infection in mice to evaluate the efficacy of an antibiotic like this compound.

Animal Model

-

Species and Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used due to their well-characterized immune responses.

-

Housing: Animals should be housed in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-